molecular formula C16H10BrNO3 B2690468 N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-47-4

N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2690468
CAS No.: 361166-47-4
M. Wt: 344.164
InChI Key: SVBMFFOUVHQTLW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 4-bromophenyl group enhances its potential biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-bromoaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it can induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties. The combination of the chromene and 4-bromophenyl groups enhances its potential as a versatile compound in scientific research .

Properties

IUPAC Name

N-(4-bromophenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-10-5-7-11(8-6-10)18-16(20)15-9-13(19)12-3-1-2-4-14(12)21-15/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBMFFOUVHQTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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